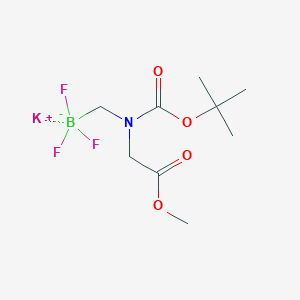

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate

Vue d'ensemble

Description

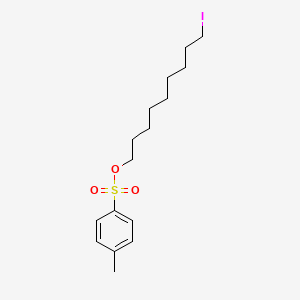

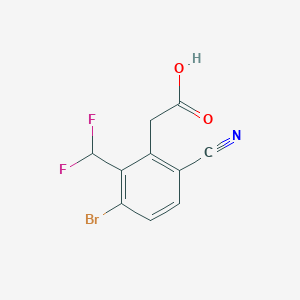

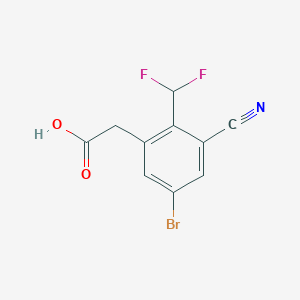

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate is a chemical compound with the molecular formula C9H16BF3KNO4 . It appears as a white to almost white powder or crystal . The compound is slightly soluble in water .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.13 . It has a melting point of 181 °C . As mentioned earlier, it is slightly soluble in water .Applications De Recherche Scientifique

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate: , also known as potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide, is a compound with potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on six unique applications:

Organic Synthesis

This compound can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Radical Precursor

It serves as a radical precursor under oxidative conditions to generate carbon-centered radicals, which are essential intermediates in many organic reactions .

Functional Group Compatibility

Due to its stability, it is compatible with a wide range of functional groups and can withstand harsh reaction conditions, making it versatile for various chemical transformations .

Nucleophilic Boron Reagent

As a nucleophilic boron reagent, it can be used for Rh-catalyzed addition reactions and other nucleophilic substitution reactions .

Stability Advantage

Potassium trifluoroborate salts, including this compound, are preferred over boronic acids or boronate esters due to their ease of use and long-term stability against air and moisture .

Synthesis of Optical Active Compounds

It can be implemented in the synthesis of optically active α-amino acids, which are valuable in the production of peptides and pharmaceuticals .

Safety and Hazards

Mécanisme D'action

Target of Action

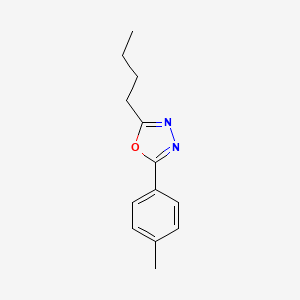

Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are involved in osteoarthritis therapy.

Biochemical Pathways

Given its potential use in osteoarthritis therapy , it may be involved in pathways related to inflammation and cartilage degradation.

Result of Action

Similar compounds have been used in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , suggesting that it may have a role in inhibiting these enzymes, thereby reducing cartilage degradation in osteoarthritis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate . .

Propriétés

IUPAC Name |

potassium;trifluoro-[[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14(5-7(15)17-4)6-10(11,12)13;/h5-6H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMSGCHJBWPABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(CC(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ((tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)methyl)trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)

![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)